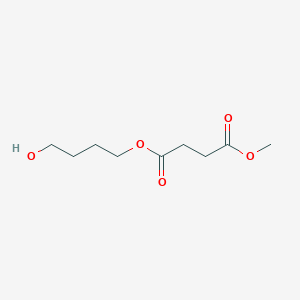
4-Hydroxybutyl methyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl methyl butanedioate is an ester derivative of succinic acid (butanedioic acid) with one methyl group and one 4-hydroxybutyl group attached via ester linkages. Its structure can be inferred from IUPAC nomenclature rules (P-65.6.3.2.3), where the parent acid is butanedioic acid, and the substituents are methyl and 4-hydroxybutyl esters . The compound’s molecular formula is C₉H₁₄O₆, with a molecular weight of 218.20 g/mol.
These analogs share the same succinate backbone but differ in ester substituents, which influence solubility, reactivity, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl methyl butanedioate can be achieved through the esterification of butanedioic acid with 4-hydroxybutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl methyl butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxobutyl methyl butanedioate.
Reduction: Formation of 4-hydroxybutyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutyl methyl butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxybutyl methyl butanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in various biochemical reactions, potentially influencing metabolic processes and enzyme activities .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 4-hydroxybutyl methyl butanedioate with related esters:
Key Observations:
- Polarity and Solubility : The 4-hydroxybutyl group in the target compound introduces a hydroxyl (-OH) moiety, enhancing hydrophilicity compared to purely alkyl esters like dimethyl succinate. This could make it suitable for pharmaceutical formulations requiring controlled release or improved biocompatibility .
- Biological Activity: Esters with branched or hydroxylated substituents (e.g., ethyl 4-methylpentanoate in ) often exhibit stronger nematicidal activity than linear analogs.
Properties
CAS No. |
105674-87-1 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-O-(4-hydroxybutyl) 1-O-methyl butanedioate |
InChI |
InChI=1S/C9H16O5/c1-13-8(11)4-5-9(12)14-7-3-2-6-10/h10H,2-7H2,1H3 |
InChI Key |
MTGQSXHEWSMVPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















